N-(4-chlorophenyl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-methoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may convert the nitro group (if present) to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C21H18ClN3O |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18ClN3O/c1-14-3-12-19-24-20(15-4-10-18(26-2)11-5-15)21(25(19)13-14)23-17-8-6-16(22)7-9-17/h3-13,23H,1-2H3 |
InChI Key |
PVJLJRYYBHRPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
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